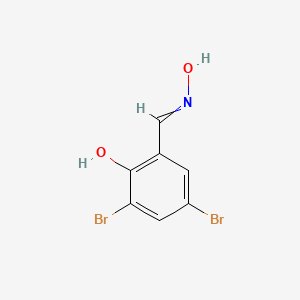

3,5-Dibromo-2-hydroxybenzaldehyde oxime

Descripción

The exact mass of the compound 3,5-Dibromosalicylaldoxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dibromo-2-hydroxybenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-hydroxybenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4-dibromo-6-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNICNSWROUZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=NO)O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21386-43-6 | |

| Record name | 3,5-Dibromosalicylaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Analysis of pKa Values and Dissociation Constants of 3,5-Dibromo-2-hydroxybenzaldehyde Oxime

Executive Summary

The compound 3,5-dibromo-2-hydroxybenzaldehyde oxime (commonly known as 3,5-dibromosalicylaldoxime) is a highly versatile Schiff base ligand utilized extensively in coordination chemistry, solvent extraction, and transition metal analysis. Understanding its acid dissociation constants ( pKa ) is critical for optimizing pH-dependent metal chelation workflows. This whitepaper provides an in-depth technical evaluation of its dissociation mechanisms, quantitative pKa data, and the self-validating experimental protocols required for accurate thermodynamic characterization.

Mechanistic Basis of Acid Dissociation

3,5-dibromo-2-hydroxybenzaldehyde oxime ( H2L ) possesses two primary ionizable protons in aqueous and semi-aqueous media:

-

The Phenolic Hydroxyl Group (-OH): Deprotonates first to form the monoanion ( HL− ).

-

The Oxime Group (=N-OH): Deprotonates at a highly alkaline pH to form the dianion ( L2− ).

Electronic Effects of Bromine Substitution

To understand the pKa of this specific molecule, it must be compared to its unsubstituted parent compound, salicylaldoxime. Salicylaldoxime exhibits a phenolic pKa of 9.18 and an oxime pKa of 12.11 at 25°C[1].

The introduction of two bromine atoms at the 3- (ortho) and 5- (para) positions relative to the phenolic hydroxyl group drastically alters the electron density of the aromatic ring. Bromine exerts a strong electron-withdrawing inductive effect ( −I ). This effect delocalizes the negative charge on the resulting phenoxide oxygen, highly stabilizing the conjugate base. Consequently, the acidity of the phenolic proton is significantly increased. Predictive models and precursor data for 3,5-dibromosalicylaldehyde (which has a pKa of 6.08 ± 0.23) indicate that the phenolic pKa of the oxime derivative drops into the 6.0–6.8 range[2]. The oxime proton is further removed from the ring but still experiences inductive stabilization, lowering its pKa to approximately 11.5.

Furthermore, electrochemical studies confirm that the reducible oximino group reacts in its acid form ( −C=N−OH ) at the dropping mercury electrode, with no reduction wave appearing in alkaline media once the ionized form is generated.

Fig 1: Stepwise acid dissociation pathway of 3,5-dibromo-2-hydroxybenzaldehyde oxime.

Quantitative Data Comparison

To contextualize the dissociation constants, the table below summarizes the pKa shifts driven by the dibromo-substitution.

| Compound | pKa1 (Protonated Oxime N) | pKa2 (Phenolic -OH) | pKa3 (Oxime -OH) | Reference |

| Salicylaldoxime | 1.37 | 9.18 | 12.11 | [1] |

| 3,5-Dibromosalicylaldehyde | N/A | 6.08 ± 0.23 | N/A | [2] |

| 3,5-Dibromosalicylaldoxime | < 1.0 (Estimated) | ~ 6.5 (Extrapolated) | ~ 11.5 (Extrapolated) | Derived from[2],[1] |

Note: Due to the poor aqueous solubility of 3,5-dibromosalicylaldoxime, practical pKa determinations are often conducted in mixed solvent systems (e.g., methanol-water or dioxane-water), requiring Yasuda-Shedlovsky extrapolation to determine the true aqueous thermodynamic pKa .

Experimental Protocols for pKa Determination

Establishing trustworthy dissociation constants requires self-validating experimental designs. Below are the two gold-standard methodologies for characterizing this compound.

Protocol A: UV-Vis Spectrophotometric Titration (Self-Validating)

This method leverages the distinct molar absorptivities of the neutral, monoanionic, and dianionic species. It is highly recommended because the presence of isosbestic points acts as an internal validation mechanism—proving that only two species are in equilibrium without degradation.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 3,5-dibromosalicylaldoxime in spectroscopic grade methanol to create a 1.0×10−3 M stock solution[2].

-

Buffer Series Formulation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 13.0. Maintain a constant ionic strength ( I=0.1 M ) using KNO3 or NaClO4 . Causality: Constant ionic strength ensures that activity coefficients remain stable, allowing the calculation of valid concentration-based constants ( pKc ).

-

Sample Incubation: Spike 0.1 mL of the stock into 9.9 mL of each buffer solution. Allow 15 minutes for thermal and chemical equilibration at 25.0±0.1∘C .

-

Spectral Acquisition: Scan the absorbance from 200 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Validation: Identify isosbestic points. A clean intersection indicates a pure H2L⇌HL−+H+ transition.

-

Non-Linear Regression: Plot Absorbance vs. pH at the wavelength of maximum difference ( λmax ). Fit the curve using the Henderson-Hasselbalch equation to extract pKa1 and pKa2 .

Fig 2: Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Protocol B: Potentiometric Titration

For bulk thermodynamic data, potentiometry provides high-resolution data across the entire pH scale.

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25°C. Convert pH meter readings to hydrogen ion concentrations [H+] by titrating a strong acid with a strong base at the target ionic strength.

-

Analyte Preparation: Suspend 0.1 mmol of the oxime in 50 mL of a 50:50 (v/v) methanol-water mixture (due to aqueous insolubility). Add KNO3 to reach I=0.1 M .

-

Titration Execution: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere. Causality: Nitrogen purging prevents the dissolution of atmospheric CO2 , which would form carbonic acid and artificially lower the pH during the alkaline phase of the titration.

-

Computation: Utilize software such as HYPERQUAD or SUPERQUAD to iteratively fit the volume-pH data to the mass-balance equations, yielding the macroscopic dissociation constants.

Significance in Drug Development and Analytical Chemistry

The lowered pKa of 3,5-dibromosalicylaldoxime compared to standard salicylaldoxime makes it a superior chelating agent in acidic environments. In solvent extraction (e.g., hydrometallurgical recovery of copper or nickel), the ability of the ligand to deprotonate and bind metals at a lower pH reduces the need for excessive base addition[1]. Furthermore, in drug development, the lipophilicity introduced by the bromine atoms, combined with the specific ionization state at physiological pH (7.4), dictates its membrane permeability and potential efficacy as a metalloenzyme inhibitor.

References

-

[2] Title: 3,5-Dibromosalicylaldehyde | 90-59-5 - ChemicalBook Source: chemicalbook.com URL:

-

[1] Title: Salicylaldoxime | 94-67-7 - ChemicalBook Source: chemicalbook.com URL:

-

Title: Polarographic Behaviour of Furfuraldoxime, p-Chlorobenzaldoxime & 3,5-Dibromosalicylaldoxime in Alkyl/Aryl-ammonium Halides Source: niscpr.res.in (Indian Journal of Chemistry) URL:

Sources

crystal structure analysis of 3,5-dibromo-2-hydroxybenzaldehyde oxime complexes

An In-depth Technical Guide to the Crystal Structure Analysis of 3,5-dibromo-2-hydroxybenzaldehyde Oxime Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and crystal structure analysis of metal complexes derived from 3,5-dibromo-2-hydroxybenzaldehyde oxime. Salicylaldoxime derivatives and their metal complexes are of significant interest in coordination chemistry, catalysis, and medicinal applications due to their versatile chelating properties and diverse biological activities.[1][2][3] This guide details the synthetic methodologies, crystallization techniques, and the pivotal role of single-crystal X-ray crystallography in the definitive structural elucidation of these compounds. We delve into the causality behind experimental choices, present validated protocols, and offer insights into the interpretation of crystallographic data. The information presented herein is intended to equip researchers, particularly those in drug development, with the necessary knowledge to design, synthesize, and characterize novel metal-based therapeutic agents.

Introduction: The Significance of 3,5-dibromo-2-hydroxybenzaldehyde Oxime Complexes

Salicylaldehyde and its derivatives are foundational building blocks in the synthesis of Schiff bases, which are widely utilized as ligands in coordination chemistry.[4] The introduction of an oxime functional group at the aldehyde position and bromine substituents on the aromatic ring of 3,5-dibromo-2-hydroxybenzaldehyde significantly influences the electronic properties and coordination behavior of the resulting ligand. These modifications can enhance the stability and biological activity of the corresponding metal complexes.[1]

The study of the three-dimensional structure of these complexes at an atomic level is crucial for understanding their chemical reactivity, and structure-activity relationships (SAR), which is paramount in the field of drug design. Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms, bond lengths, bond angles, and coordination geometries within a crystalline solid.[5] This guide will walk through the critical steps from ligand synthesis to the final crystallographic analysis.

Synthesis and Crystallization: From Ligand to Single Crystal

The journey to elucidating the crystal structure begins with the successful synthesis of the ligand and its metal complexes, followed by the often-challenging process of growing X-ray quality single crystals.

Synthesis of 3,5-dibromo-2-hydroxybenzaldehyde Oxime (Ligand)

The parent aldehyde, 3,5-dibromo-2-hydroxybenzaldehyde, serves as the precursor for the oxime ligand.[6][7] The synthesis of the oxime is typically achieved through a condensation reaction with hydroxylamine.

Experimental Protocol: Synthesis of 3,5-dibromo-2-hydroxybenzaldehyde Oxime

-

Dissolution: Dissolve 3,5-dibromo-2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.[8]

-

Hydroxylamine Solution Preparation: In a separate flask, dissolve hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as sodium hydroxide or sodium carbonate (1.1-1.5 equivalents) in water.[9] The base is crucial for neutralizing the hydrochloride and generating free hydroxylamine.

-

Reaction: Add the aqueous hydroxylamine solution to the alcoholic solution of the aldehyde.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 80°C) for a period ranging from one hour to overnight to ensure complete conversion.[9]

-

Work-up and Purification:

-

Cool the reaction mixture and, if necessary, acidify with a weak acid like acetic acid.

-

The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure.

-

Collect the precipitate by vacuum filtration and wash with cold water or a mixture of cold ethanol and water to remove any unreacted starting materials and salts.[5]

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure oxime ligand.[6]

-

Synthesis of Metal Complexes

The synthesized oxime ligand can be complexed with a variety of transition metal salts. The choice of metal (e.g., Ni(II), Cu(II), Co(II), Fe(III), Pd(II)) will influence the coordination geometry and potential applications of the resulting complex.[10][11][12][13]

Experimental Protocol: General Synthesis of Metal Complexes

-

Ligand Solution: Dissolve the 3,5-dibromo-2-hydroxybenzaldehyde oxime ligand in a suitable solvent, such as ethanol or methanol.

-

Metal Salt Solution: In a separate vessel, dissolve the desired metal salt (e.g., nickel(II) acetate, copper(II) chloride, iron(III) chloride) in the same or a compatible solvent. The metal-to-ligand molar ratio is a critical parameter, with 1:2 being common for divalent metals.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or precipitation of the complex is often observed.

-

Reaction Conditions: The reaction may be carried out at room temperature or under reflux to facilitate complex formation.

-

Isolation: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted precursors, and dried in a desiccator.[5]

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain well-ordered, single crystals of appropriate size (typically 0.1-0.5 mm in all dimensions).

Common Crystallization Techniques:

-

Slow Evaporation: The synthesized complex is dissolved in a suitable solvent or solvent mixture to near saturation, and the solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[6]

-

Solvent Diffusion: A solution of the complex is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the complex solution reduces its solubility, promoting slow crystal growth at the interface. A common variation is vapor diffusion, where the anti-solvent is placed in an outer, sealed chamber, and its vapor diffuses into the inner vial containing the complex solution.[10]

Crystal Structure Analysis by X-ray Diffraction

Single-crystal X-ray diffraction is the cornerstone of structural chemistry, providing unambiguous proof of a molecule's three-dimensional structure.

The X-ray Crystallography Workflow

The process can be broken down into several key stages, from data collection to structure refinement and validation.

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer (e.g., a Bruker D8 VENTURE) and cooled to a low temperature (typically around 150 K) to minimize thermal vibrations.[14][15] The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo-Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.[14]

-

Data Reduction: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. Corrections for factors like Lorentz polarization and absorption are applied.[14]

-

Structure Solution: The corrected intensity data are used to solve the "phase problem" and generate an initial electron density map. This is typically achieved using direct methods or Patterson methods, often with software like SHELXS.[14] This initial map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined using full-matrix least-squares methods (e.g., with SHELXL).[14] In this iterative process, the atomic coordinates and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction data. Lighter atoms, such as hydrogen, may be located from difference Fourier maps or placed in calculated positions.[8]

-

Validation and Analysis: The final refined structure is validated using crystallographic software to check for errors and ensure that the model is chemically reasonable. The final output includes a Crystallographic Information File (CIF), which contains all the information about the crystal structure determination.[16]

Interpreting the Crystallographic Data

The refined crystal structure provides a wealth of quantitative data. For 3,5-dibromo-2-hydroxybenzaldehyde oxime complexes, key parameters to analyze include:

-

Coordination Geometry: The arrangement of the ligand donor atoms around the central metal ion (e.g., octahedral, square planar, tetrahedral).[1][2]

-

Bond Lengths and Angles: These provide insight into the nature and strength of the coordination bonds.

-

Intermolecular Interactions: Non-covalent interactions such as hydrogen bonds, π-π stacking, and halogen bonding play a crucial role in the packing of molecules in the crystal lattice.[6][15]

Table 1: Representative Crystallographic Data for Salicylaldehyde-type Complexes

| Complex/Ligand | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 3,5-Dibromo-2-hydroxybenzaldehyde | Monoclinic | P2/c | 16.474(8) | 14.025(10) | 7.531(7) | 103.212(2) | [6] |

| [Mn3NaO(salox)3(9-AC)2(EtOH)3H2O]n | Monoclinic | C2/c | - | - | - | - | [14] |

| [Mn3NaO(3-Me-salox)3(9-AC)2(EtOH)3H2O]n | Triclinic | P-1 | - | - | - | - | [14] |

| (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)... | Monoclinic | P21/c | 10.886(1) | 12.956(2) | 10.965(2) | 96.476(3) | [8] |

Note: Full unit cell parameters were not available for all complexes in the provided search results.

Conclusion: From Structure to Function

The precise structural information obtained from X-ray crystallography is indispensable for the rational design of new molecules with desired properties. For drug development professionals, understanding the three-dimensional structure of a metal complex allows for the prediction of its interaction with biological targets, such as enzymes or DNA.[16] The methodologies and insights provided in this guide serve as a foundational framework for the synthesis and rigorous structural characterization of 3,5-dibromo-2-hydroxybenzaldehyde oxime complexes, paving the way for their potential application in medicinal chemistry and materials science.

References

- X-ray Crystallographic Studies of Some Heterocyclic Schiff Bases of Salisylaldoxime with Ni (II), Cu (II) and Co (II) Transition Metal Complexes. (Source: Google Search)

- Theoretical Frontiers in Salicylaldoxime-Metal Binding: An In-Depth Technical Guide. (Source: Benchchem)

- Aryl-Linked Salicylaldoxime-Based Copper(II) Helicates and “Boxes”: Synthesis, X-ray Analysis, and Anion Influence on Complex Structure.

- Manganese (III) Compounds Derived from R-Salicylaldoxime and 9-Anthracenecarboxylate Ligands: A Study of Their Synthesis and Structural, Magnetic, and Luminescent Properties. (Source: MDPI)

- Hexanuclear Iron(III) Salicylaldoximato Complexes Presenting the [Fe6(μ3-O)2(μ2-OR)2]12+ Core: Syntheses, Crystal Structures, and Spectroscopic and Magnetic Characterization.

- Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. (Source: PMC)

- 3,5-Dibromo-2-hydroxybenzaldehyde.

- Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. (Source: PMC)

- Synthesis and Crystal Structures of N′-3,5-Dibromo-2-Hydroxybenzylidene)-2-Hydroxy-3-Methylbenzohydrazide and its Oxovanadium(V) Complex.

- Coordination Compounds of Nickel(II) with 3,5–Dibromo–Salicylaldehyde: Structure and Interaction with Biomolecules. (Source: MDPI)

- 3-Bromo-2-hydroxybenzaldehyde. (Source: PMC)

- (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. (Source: PMC)

- A Review: Recent advances in chemistry and applications of 2,4-dihydroxybenzaldehyde oxime and its transition metal complexes. (Source: JACS Directory)

- Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. (Source: JOCPR)

- A Review: Recent Advances in Chemistry and Applications of 2,4-Dihydroxybenzaldehyde Oxime and Its Transition Metal Complexes.

- A Review: Recent Advances in Chemistry and Applications of 2,4-Dihydroxybenzaldehyde Oxime and Its Transition Metal Complexes. (Source: Semantic Scholar)

- Green approaches to salicylaldehydes and heteroarom

- 3,5-Dibromo-2-hydroxybenzaldehyde | CAS#:90-59-5. (Source: Chemsrc)

- Salicylaldoxime-III at 150 K.

Sources

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dibromo-2-hydroxybenzaldehyde | CAS#:90-59-5 | Chemsrc [chemsrc.com]

- 8. (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [dr.lib.iastate.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coordination Compounds of Nickel(II) with 3,5–Dibromo–Salicylaldehyde: Structure and Interaction with Biomolecules [mdpi.com]

- 14. Manganese (III) Compounds Derived from R-Salicylaldoxime and 9-Anthracenecarboxylate Ligands: A Study of Their Synthesis and Structural, Magnetic, and Luminescent Properties [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Mechanistic Insights into Oxime Formation from 3,5-Dibromosalicylaldehyde

Executive Summary

The synthesis of oximes from substituted benzaldehydes is a foundational transformation in organic chemistry, yielding critical intermediates for active pharmaceutical ingredients (APIs), Schiff base ligands, and functional models for metalloenzymes such as vanadium-dependent haloperoxidases[1]. Among these, 3,5-dibromosalicylaldehyde presents a uniquely complex substrate. The presence of two electron-withdrawing bromine atoms and an ortho-phenolic hydroxyl group fundamentally alters the electronic landscape and steric environment of the carbonyl center[2].

This technical guide dissects the kinetic, thermodynamic, and stereochemical mechanisms governing the formation of 3,5-dibromosalicylaldoxime. Designed for researchers and drug development professionals, it provides a causal analysis of the reaction pathway, self-validating experimental protocols, and structural profiling necessary to harness this scaffold in advanced chemical synthesis.

Structural & Electronic Profiling of the Substrate

To understand the reactivity of 3,5-dibromosalicylaldehyde, one must evaluate the competing electronic and steric forces at play:

-

Enhanced Electrophilicity: The bromine atoms at positions 3 and 5 exert a strong inductive electron-withdrawing effect (-I). This depletes electron density from the aromatic ring and, consequently, the formyl carbon, rendering it highly susceptible to nucleophilic attack.

-

Steric Hindrance: The bulky bromine atom at the 3-position creates significant steric bulk adjacent to the ortho-hydroxyl group, restricting the conformational freedom of incoming nucleophiles and dictating the stereochemical outcome of the final product.

-

Intramolecular Hydrogen Bonding: The proximity of the ortho-hydroxyl group to the formyl moiety allows for internal proton transfer and hydrogen bonding, which plays a critical role in stabilizing specific reaction intermediates and the final E-isomer[3][4].

The Mechanistic Pathway: A Kinetic Breakdown

The condensation of 3,5-dibromosalicylaldehyde with hydroxylamine ( NH2OH ) proceeds via a multi-step addition-elimination mechanism. The kinetics of this process are highly pH-dependent, governed by the delicate balance between nucleophile availability and acid catalysis[5][6].

Reaction pathway of oxime formation highlighting the rate-limiting dehydration step.

Step 1: Nucleophilic Addition

The reaction initiates with the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon. Despite having a relatively low pKa (~6.0), hydroxylamine is an exceptionally potent nucleophile due to the α -effect —the repulsion between the unshared electron pairs on the adjacent nitrogen and oxygen atoms, which raises the energy of the HOMO. This attack forms a transient zwitterionic tetrahedral intermediate.

Step 2: Hemiaminal Formation

Rapid intramolecular or solvent-mediated proton transfer from the nitrogen to the alkoxide oxygen yields a neutral hemiaminal (carbinolamine) intermediate.

Step 3: Rate-Determining Dehydration

The collapse of the hemiaminal to form the carbon-nitrogen double bond requires the elimination of water. At physiological to mildly acidic pH (pH 4.5–7.4), this dehydration is the rate-determining step (RDS) [6][7]. The hydroxyl group of the hemiaminal must be protonated by an external acid catalyst to become a viable leaving group ( H2O ). If the pH is too high, dehydration stalls; if the pH is too low, the initial hydroxylamine is fully protonated ( NH3+OH ) and rendered non-nucleophilic[5].

Stereochemical Control: Thermodynamic Stabilization

Oxime formation typically yields a mixture of E (anti) and Z (syn) diastereomers. However, the reaction of 3,5-dibromosalicylaldehyde with hydroxylamine is highly stereoselective, yielding almost exclusively the (E)-isomer [4].

This selectivity is driven by two causal factors:

-

Steric Repulsion: In the Z-isomer, the oxime hydroxyl group is forced into the steric bulk of the 3-bromo substituent, causing severe destabilization.

-

Pseudocycle Formation: The E-isomer allows the oxime nitrogen to act as a hydrogen bond acceptor (and the phenolic -OH as a donor), forming a highly stable, planar six-membered pseudocycle. This intramolecular hydrogen bond locks the molecule into a thermodynamically favorable conformation[3][4].

Thermodynamic stabilization of the E-isomer via intramolecular hydrogen bonding.

Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic parameters that govern this specific transformation, synthesizing data from generalized oxime catalysis studies and salicylaldehyde derivatives[5][6].

| Parameter | Optimal Value / Observation | Mechanistic Rationale |

| Optimal pH Range | 4.5 – 5.5 | Balances the availability of the free-base nucleophile ( NH2OH ) with sufficient H+ concentration to catalyze the rate-limiting dehydration of the hemiaminal. |

| Rate-Determining Step | Hemiaminal Dehydration | Cleavage of the C-O bond is energetically demanding and requires protonation to convert -OH into a superior leaving group ( H2O ). |

| Stereoselectivity | >99% E-isomer | Driven by the relief of steric clash with the 3-bromo group and the formation of a stabilizing intramolecular hydrogen bond (pseudocycle). |

| Reaction Order | Pseudo-first-order | When hydroxylamine is in excess, the rate depends primarily on the concentration of the protonated hemiaminal intermediate. |

| NMR Validation ( δ ) | Oxime proton > 8.0 ppm | The downfield shift of the oxime proton is a direct diagnostic indicator of the strong intramolecular hydrogen bond present in the E-isomer[4]. |

Self-Validating Experimental Protocol

To ensure high yield and stereochemical purity, the following protocol utilizes a buffered aqueous-organic solvent system.

Reagents & Materials

-

Substrate: 3,5-Dibromosalicylaldehyde (1.0 eq, e.g., 10 mmol, 2.80 g)

-

Nucleophile: Hydroxylamine hydrochloride ( NH2OH⋅HCl ) (1.5 eq, 15 mmol, 1.04 g)

-

Buffer/Base: Sodium acetate trihydrate ( NaOAc⋅3H2O ) (1.5 eq, 15 mmol, 2.04 g)

-

Solvent: Ethanol / Deionized Water (4:1 v/v)

Step-by-Step Methodology & Causality

-

Substrate Dissolution: Dissolve 3,5-dibromosalicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

-

Causality: The highly halogenated aromatic ring is insoluble in pure water. Ethanol ensures complete solvation while remaining miscible with the aqueous reagent stream.

-

-

Buffer Preparation: In a separate beaker, dissolve NH2OH⋅HCl and sodium acetate in 5 mL of deionized water.

-

Causality: Hydroxylamine is supplied as a hydrochloride salt to prevent explosive decomposition. Sodium acetate acts as a mild base to liberate the free nucleophilic amine while simultaneously establishing an acetic acid/acetate buffer system (pH ~4.5-5.5). This specific pH is the kinetic sweet spot for the rate-determining dehydration step[5][6].

-

-

Condensation: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution under continuous stirring. Equip the flask with a reflux condenser and heat to 80 °C for 2 hours.

-

Causality: Heat provides the activation energy required to overcome the steric hindrance of the 3-bromo group during the initial nucleophilic attack.

-

-

In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 3:1).

-

Validation: The starting material (aldehyde) will appear as a higher Rf spot (often brightly UV active). The product (oxime) will appear at a lower Rf due to increased polarity from the oxime hydroxyl group.

-

-

Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath. A pale yellow to off-white precipitate will form. Filter the solid under vacuum and wash with cold 1:1 Ethanol/Water.

-

Causality: The oxime product has lower solubility in cold aqueous ethanol than the starting materials or the inorganic salts ( NaCl , excess buffer), allowing for straightforward precipitation and isolation.

-

-

Orthogonal Validation (NMR): Dissolve a sample in DMSO- d6 for 1H NMR analysis.

-

Validation: The disappearance of the aldehyde proton singlet (~9.8 ppm) and the appearance of a highly deshielded oxime proton singlet (> 8.0 ppm) confirms successful conversion and the exclusive formation of the internally hydrogen-bonded E-isomer[4].

-

References

-

Li Zhao, et al. "Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2-hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime". Asian Journal of Chemistry.[Link]

-

M. R. Maurya, et al. "Catalytic, Antifungal, and Antiproliferative Activity Studies of a New Family of Mononuclear [VIVO]/[VVO2] Complexes". Inorganic Chemistry (ACS).[Link]

-

S. N. Georgiades, et al. "Selective and potent agonists for estrogen receptor beta derived from molecular refinements of salicylaldoximes". PMC.[Link]

-

A. K. Agrawal, et al. "Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH". PMC.[Link]

-

M. Pittelkow, et al. "New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH". ACS Publications.[Link]

-

J. S. Larsen, et al. "Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates". Bioconjugate Chemistry (ACS).[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3,5-Dibromosalicylaldehyde | 90-59-5 [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Selective and potent agonists for estrogen receptor beta derived from molecular refinements of salicylaldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

Spectrophotometric Determination of Copper(II) Using 3,5-Dibromo-2-Hydroxybenzaldehyde Oxime: A Detailed Methodological Guide

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note details a robust and sensitive spectrophotometric method for the quantitative determination of copper(II) ions in aqueous solutions using the novel chromogenic reagent, 3,5-dibromo-2-hydroxybenzaldehyde oxime. Oximes are a well-established class of organic compounds that serve as excellent ligands for metal ions, forming stable and often intensely colored complexes suitable for colorimetric analysis.[1][2] This guide provides a comprehensive framework encompassing the synthesis of the reagent, optimization of critical reaction parameters, a step-by-step analytical protocol, and method validation insights. The methodology is designed to be accessible, cost-effective, and reliable, making it a valuable tool for routine copper analysis in environmental monitoring, pharmaceutical quality control, and various research applications.[3][4]

Scientific Principle and Rationale

The determination of trace amounts of copper is critical across numerous scientific disciplines, from environmental science to human health, due to its dual role as both an essential micronutrient and a potential toxicant at elevated concentrations.[3][5] Spectrophotometric methods offer a compelling alternative to more complex techniques like atomic absorption spectroscopy, providing high sensitivity, simplicity, and cost-effectiveness.[4][6][7]

The core of this method is the chelation reaction between copper(II) ions and 3,5-dibromo-2-hydroxybenzaldehyde oxime. The oxime ligand, derived from 3,5-dibromosalicylaldehyde, acts as a bidentate chelating agent. The phenolic hydroxyl group and the oxime nitrogen atom coordinate with the Cu(II) ion, forming a stable, colored metal-ligand complex.

The intensity of the resulting color is directly proportional to the concentration of the copper(II) complex in the solution, a relationship governed by the Beer-Lambert Law.[8][9] By measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax), a precise quantification of copper can be achieved. The selection of this specific reagent is predicated on the following rationale:

-

High Molar Absorptivity: The dibromo-substitution on the aromatic ring is expected to enhance the molar absorptivity of the resulting copper complex through electronic effects, thereby increasing the sensitivity of the method.

-

Enhanced Selectivity: The specific stereochemistry and electronic properties of the ligand can impart a degree of selectivity for copper(II) over other potentially interfering divalent metal ions.[1]

-

Stable Complex Formation: The chelate effect, resulting from the bidentate coordination, ensures the formation of a thermodynamically stable complex, leading to reproducible and reliable measurements.[10]

Synthesis of the Chromogenic Reagent: 3,5-Dibromo-2-hydroxybenzaldehyde Oxime

The primary reagent is synthesized via a straightforward condensation reaction between the corresponding aldehyde and hydroxylamine.[2]

Rationale: This oximation reaction is a classic and efficient method for converting aldehydes or ketones into their respective oximes.[11] The use of a base, such as sodium hydroxide or pyridine, is necessary to deprotonate the hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile which then attacks the electrophilic carbonyl carbon of the aldehyde.

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of 3,5-dibromo-2-hydroxybenzaldehyde (CAS No: 90-59-5) in 20 mL of ethanol with gentle warming.[12][13][14]

-

Hydroxylamine Solution: In a separate beaker, prepare a solution of 0.5 g of hydroxylamine hydrochloride (NH₂OH·HCl) and 0.8 g of sodium acetate in 10 mL of deionized water.

-

Reaction: Add the hydroxylamine hydrochloride solution dropwise to the stirred aldehyde solution at room temperature.

-

Reflux: Heat the mixture to a gentle reflux for 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold deionized water. The oxime product will precipitate as a solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol-water mixture to obtain the purified 3,5-dibromo-2-hydroxybenzaldehyde oxime. Dry the product in a desiccator.

Experimental Protocols for Copper(II) Determination

Required Materials and Reagents

-

Chemicals:

-

3,5-Dibromo-2-hydroxybenzaldehyde oxime (synthesized as above)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Analytical Grade

-

Ethanol or Dimethylformamide (DMF)

-

Buffer Solutions (e.g., Acetate buffer for pH 3-6, Borate buffer for pH 7-10)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

High-purity deionized water

-

-

Equipment:

-

UV-Visible Spectrophotometer with 1 cm quartz or glass cuvettes

-

Calibrated pH meter

-

Analytical balance

-

Class A volumetric flasks (10, 25, 50, 100 mL)

-

Micropipettes and Class A volumetric pipettes

-

Preparation of Standard Solutions

-

Reagent Solution (0.1% w/v): Accurately weigh 100 mg of the synthesized oxime and dissolve it in 100 mL of ethanol or DMF. This solution should be stored in an amber bottle and kept refrigerated.

-

Stock Copper(II) Solution (1000 mg/L): Accurately weigh 0.3929 g of CuSO₄·5H₂O, dissolve it in deionized water, add 1-2 drops of concentrated HCl to prevent hydrolysis, and dilute to the mark in a 100 mL volumetric flask.

-

Working Copper(II) Standard (100 mg/L): Pipette 10.0 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

Optimization of Analytical Parameters

For a new spectrophotometric method, it is crucial to establish the optimal conditions for maximum sensitivity and reliability.[3]

A. Determination of Wavelength of Maximum Absorbance (λmax):

-

Pipette 1.0 mL of the 100 mg/L working copper standard into a 25 mL volumetric flask.

-

Add 5.0 mL of the optimal buffer solution (start with pH ~7 as an initial estimate).

-

Add 2.0 mL of the 0.1% oxime reagent solution and swirl to mix.

-

Dilute to the mark with deionized water and allow the color to develop for 15 minutes.

-

Prepare a reagent blank by following the same procedure but substituting deionized water for the copper standard.

-

Using the spectrophotometer, scan the absorbance of the copper complex solution from 350 nm to 700 nm against the reagent blank.

-

The wavelength at which the highest absorbance is recorded is the λmax. All subsequent measurements must be performed at this wavelength.[4][15]

B. Determination of Optimal pH:

-

Prepare a series of 25 mL volumetric flasks, each containing 1.0 mL of the 100 mg/L copper standard.

-

To each flask, add 5.0 mL of a different pH buffer solution (e.g., spanning a range from pH 4 to 10).

-

Add 2.0 mL of the oxime reagent to each flask, dilute to the mark, and let stand for 15 minutes.

-

Measure the absorbance of each solution at the predetermined λmax against its corresponding reagent blank.

-

Plot Absorbance vs. pH. The pH that yields the highest and most stable absorbance is the optimum pH for the analysis.[1][4]

Protocol for Calibration and Sample Analysis

The following diagram outlines the complete workflow for generating a calibration curve and analyzing an unknown sample.

Step-by-Step Protocol for Calibration Curve:

-

Aliquot 0.25, 0.5, 1.0, 1.5, and 2.5 mL of the 100 mg/L working copper standard into a series of five 25 mL volumetric flasks. This corresponds to concentrations of 1, 2, 4, 6, and 10 mg/L, respectively.

-

Prepare a sixth flask with deionized water to serve as the method blank.

-

To each flask, add 5.0 mL of the optimized pH buffer.

-

Add 2.0 mL of the 0.1% oxime reagent solution to each flask and swirl gently.

-

Dilute all flasks to the 25 mL mark with deionized water, cap, and invert several times to ensure homogeneity.

-

Allow the solutions to stand for 15 minutes at room temperature for full color development.

-

Set the spectrophotometer to the predetermined λmax and zero the instrument using the method blank.

-

Measure the absorbance of each standard solution.

-

Construct a calibration graph by plotting absorbance (y-axis) versus copper concentration in mg/L (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.998 is desirable.[3][6]

Protocol for Unknown Sample Analysis:

-

Prepare the unknown sample. This may involve dissolving a solid sample in acid, followed by neutralization and dilution, or simply diluting a liquid sample to bring the expected copper concentration within the linear range of the calibration curve.

-

Transfer an appropriate aliquot of the prepared sample solution into a 25 mL volumetric flask.

-

Follow steps 3 through 8 as described for the calibration standards.

-

Using the measured absorbance of the unknown sample and the equation from the linear regression (Concentration = (Absorbance - c) / m), calculate the concentration of copper in the analyzed solution.

-

Remember to account for any dilution factors used during sample preparation to determine the final concentration in the original sample.

Method Validation and Performance Characteristics

Method validation is essential to ensure that the analytical procedure is fit for its intended purpose.[6][8][9] Key parameters to be evaluated are summarized below.

| Parameter | Description | Typical Expected Value/Method |

| λmax | Wavelength of maximum absorbance for the Cu(II)-oxime complex. | Determined experimentally; likely in the 380-450 nm range. |

| Optimal pH | The pH at which the absorbance is maximal and stable. | Determined experimentally; often slightly acidic to neutral for similar complexes.[1] |

| Linearity Range | The concentration range over which the absorbance is directly proportional to the concentration. | e.g., 0.5 - 10 mg/L, with R² > 0.998.[3] |

| Molar Absorptivity (ε) | A measure of how strongly the complex absorbs light at λmax. A higher value indicates greater sensitivity. | Calculated from the slope of the calibration curve; values > 1.0 x 10⁴ L·mol⁻¹·cm⁻¹ are considered good.[4][5] |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Calculated as 3.3 * (Standard Deviation of the Blank / Slope of Calibration Curve).[9] |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Calculated as 10 * (Standard Deviation of the Blank / Slope of Calibration Curve).[9] |

| Precision | The closeness of agreement between a series of measurements. | Expressed as Relative Standard Deviation (RSD%); should be < 2% for intra-day precision.[3][6] |

| Accuracy | The closeness of the measured value to the true value. | Determined by spike-recovery experiments on real matrices; recoveries of 98-102% are excellent.[3] |

| Interference Studies | The effect of other common ions on the determination of copper(II). | Test by adding potential interferents (e.g., Ni²⁺, Co²⁺, Fe³⁺, Zn²⁺) to a known copper standard and observing any change in absorbance.[1][9] |

Conclusion

The use of 3,5-dibromo-2-hydroxybenzaldehyde oxime provides a sensitive, rapid, and reliable method for the spectrophotometric determination of copper(II). The protocols outlined in this application note offer a complete framework for implementation, from reagent synthesis to final analysis and validation. By carefully optimizing the key parameters of pH and λmax, researchers can achieve accurate and precise quantification of copper in a variety of sample matrices. This method stands as a valuable and accessible analytical tool for professionals in research and development.

References

- Benchchem. (n.d.). Comparative study of different oximes as analytical reagents.

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

- Sciences of Conservation and Archaeology. (n.d.). Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation.

-

ResearchGate. (2021). Method validation on iron determination by spectrophotometric method in aqueous medium. Retrieved from [Link]

-

Journals Universitas Negeri Semarang. (2024). Validation Study of the Method of Analysis of Fe (II) Levels in Blood Addition Tablet Preparations by Wet Destruction and Dry De. Retrieved from [Link]

-

Buletinul Institutului Politehnic din Iasi. (2016). SPECTROPHOTOMETRIC DETERMINATION OF Cu(II), Co(II) AND Ni(II) IONS IN MONO AND MULTI - COMPONENT SYSTEMS. Retrieved from [Link]

-

ResearchGate. (n.d.). Method validation on iron determination by spectrophotometric method in aqueous medium. Retrieved from [Link]

-

ScienceDirect. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Retrieved from [Link]

-

ResearchGate. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3',5'-dibromo-2,4'-dihydroxybenzanilide. Retrieved from [Link]

-

South Asian Chemical and Environmental Engineering. (2024). A Simple and Sensitive Spectrophotometric Method for the Determination of Copper(II) in Aqueous Solutions Using a Novel. Retrieved from [Link]

-

ResearchGate. (2002). Spectrophotometric determination of copper in pharmaceutical and biological samples with 3-{2-[2-(2-hydroxyimino-1-methyl-propylideneamino)-ethylamino]-ethyl-imi no}-butan-2-one oxime. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]

-

MedCrave online. (2017). Extraction and spectrophotometric determination of copper (ii) with 1-(2-metoxiphenylamin)-3- metoksipropanthiol. Retrieved from [Link]

-

Chemsrc. (2025). 3,5-Dibromo-2-hydroxybenzaldehyde | CAS#:90-59-5. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). Spectrophotometric Determination of Copper(II) in Biological Samples by Using 2-Acetylfuran Thiosemicarbazone. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

-

Lab Supplies. (n.d.). 3,5-dibromo-2-hydroxybenzaldehyde (Br2C6H2-2-(OH)CHO), 25 grams. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromosalicylaldehyde. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. sci-arch.org [sci-arch.org]

- 4. scientificsteps-group.com [scientificsteps-group.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. journal.unnes.ac.id [journal.unnes.ac.id]

- 7. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 12. calpaclab.com [calpaclab.com]

- 13. fishersci.com [fishersci.com]

- 14. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

Application Note: High-Sensitivity Gravimetric Determination of Nickel(II) Using 3,5-Dibromo-2-hydroxybenzaldehyde Oxime

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Summary & Core Principles

The accurate quantification of trace nickel is a critical requirement in pharmaceutical manufacturing (where nickel is often used as a hydrogenation catalyst) and advanced materials science. While dimethylglyoxime (DMG) remains the traditional standard for the gravimetric analysis of nickel ()[1], modern analytical demands often require higher mass-sensitivity to minimize relative weighing errors.

3,5-dibromo-2-hydroxybenzaldehyde oxime (commonly known as 3,5-dibromosalicylaldoxime)[2] is a highly specialized bidentate chelating agent[3]. By substituting two heavy bromine atoms onto the aromatic ring of the standard salicylaldoxime framework, the molecular weight of the precipitating ligand is drastically increased. When two molecules of this ligand chelate a single Ni(II) ion, the resulting square-planar complex—Ni(C₇H₄Br₂NO₂)₂—achieves a massive molar mass of ~646.5 g/mol .

This structural modification yields an exceptionally low gravimetric factor (0.0908) . Consequently, approximately 11 mg of precipitate is generated for every 1 mg of nickel present. This signal amplification makes 3,5-dibromosalicylaldoxime vastly superior to DMG for trace-level gravimetric determinations.

Mechanistic Causality & Reaction Chemistry

The Chelation Pathway

The reaction between Ni(II) and 3,5-dibromosalicylaldoxime relies on the coordination of the oxime nitrogen and the phenolic oxygen to the metal center. Because the phenolic hydroxyl group must deprotonate to form the stable, charge-neutral complex, the reaction releases two protons (H⁺) per nickel ion.

Caption: Chelation mechanism and precipitation pathway of Nickel(II) with 3,5-dibromosalicylaldoxime.

pH Dependency and Solubility Constraints

According to established analytical principles for salicylaldoxime derivatives, complete precipitation of nickel cannot occur below pH 3.3 ()[4]. The optimal pH for this dibromo-derivative is between 5.5 and 6.0, which drives the equilibrium forward without risking the co-precipitation of nickel hydroxide[5].

The Solubility Challenge: As historically documented by Flagg and Furman in Organic Analytical Reagents ()[6][7], the introduction of two bulky, hydrophobic bromine atoms significantly reduces the aqueous solubility of the free reagent. If used in a purely aqueous environment, the unreacted ligand will precipitate alongside the nickel complex, fatally compromising the accuracy of the analysis. Therefore, the reagent must be deployed in a 75% ethanolic solution, and washing protocols must utilize a cold ethanol-water mixture to selectively strip away excess reagent.

Comparative Quantitative Data

The table below highlights the mathematical advantage of utilizing 3,5-dibromosalicylaldoxime over traditional precipitants. The lower the gravimetric factor, the higher the analytical sensitivity.

| Precipitating Reagent | Precipitate Formula | Molar Mass ( g/mol ) | Gravimetric Factor (Ni) | Optimal pH | Key Characteristic |

| Dimethylglyoxime (DMG) | Ni(C₄H₇N₂O₂)₂ | 288.91 | 0.2032 | 5.0 - 9.0 | Standard routine reagent; moderate sensitivity[1]. |

| Salicylaldoxime | Ni(C₇H₆NO₂)₂ | 331.00 | 0.1773 | > 3.3 | Good selectivity; separates Cu at pH 2.6[1][4]. |

| 3,5-Dibromosalicylaldoxime | Ni(C₇H₄Br₂NO₂)₂ | ~646.53 | 0.0908 | 5.5 - 6.0 | Exceptional sensitivity for trace analysis[6]. |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase includes checks to ensure quantitative recovery and prevent false-positive mass inflation.

Caption: Logical workflow for the gravimetric determination of nickel using 3,5-dibromosalicylaldoxime.

Phase 1: Reagent & Sample Preparation

-

Reagent Formulation: Dissolve 1.0 g of 3,5-dibromo-2-hydroxybenzaldehyde oxime in 75 mL of absolute ethanol, then carefully dilute to 100 mL with distilled water[6].

-

Causality: This 75% ethanolic matrix prevents the hydrophobic reagent from prematurely precipitating upon contact with the aqueous sample[7].

-

-

Sample Dissolution: Accurately weigh a sample containing approximately 10–15 mg of Ni(II). Dissolve the sample in a minimal volume of dilute nitric acid (1:1) and dilute to 200 mL with distilled water in a 400 mL beaker.

Phase 2: Precipitation & Digestion

-

Thermal Conditioning: Heat the sample solution to 60–70 °C.

-

Causality: Elevated temperatures increase the solubility of initial nucleation sites, preventing the formation of an unfilterable colloidal suspension.

-

-

Reagent Addition: Slowly add the ethanolic reagent solution dropwise with constant stirring. Add an excess of approximately 20% beyond the calculated stoichiometric requirement.

-

pH Neutralization: The solution will become highly acidic due to proton release. Slowly add dilute ammonia (1:10) dropwise until the pH reaches 5.5–6.0. A voluminous precipitate will form.

-

Digestion (Ostwald Ripening): Cover the beaker with a watch glass and digest on a steam bath for 30 minutes.

-

Causality: Thermal digestion provides the activation energy necessary for smaller, thermodynamically unstable crystallites to dissolve and redeposit onto larger crystals. This drastically improves filterability and purges trapped impurities.

-

-

Self-Validation Check: Allow the precipitate to settle. Add 1–2 drops of the reagent to the clear supernatant. If no further cloudiness appears, precipitation is quantitatively complete[5].

Phase 3: Filtration, Washing, and Calculation

-

Filtration: Filter the hot solution through a pre-weighed sintered glass crucible (Porosity 4) under gentle vacuum.

-

Selective Washing: Wash the precipitate first with cold 30% ethanol, followed by cold distilled water.

-

Causality: The cold 30% ethanol is critical; it dissolves and removes any unreacted, co-precipitated reagent without dissolving the highly stable Ni-complex.

-

-

Drying: Dry the crucible in an oven at 110–120 °C for 1 hour. Cool in a desiccator and weigh. Repeat this drying cycle until a constant weight is achieved (variance < 0.2 mg)[1].

-

Calculation: Determine the mass of Nickel using the gravimetric factor:

-

Mass of Ni (g) = Mass of Dried Precipitate (g) × 0.0908

-

References

-

Welcher, F. J. (1947). "Organic Analytical Reagents, Volume 3". D. Van Nostrand Company / Internet Archive. Available at:[Link]

-

Tzeli, D. et al. (2014). "Chromatography-Free Entry to Substituted Salicylonitriles: Mitsunobu-Triggered Domino Reactions of Salicylaldoximes". The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

-

Wikipedia Contributors. "Salicylaldoxime". Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Salicylaldoxime | 94-67-7 [chemicalbook.com]

- 4. Salicylaldoxime - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Full text of "Organic Analytical Reagents Vol - Iii (1947)" [archive.org]

- 7. Organic Analytical Reagents Vol - Iii (1947) : Welcher Frank J. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

Application Note: Trace Metal Quantification in Environmental Water Using 3,5-Dibromo-2-hydroxybenzaldehyde Oxime (DBSAO)

Target Audience: Analytical Chemists, Environmental Researchers, and Quality Control Scientists. Document Purpose: To provide an authoritative, mechanistically grounded protocol for the application of 3,5-dibromo-2-hydroxybenzaldehyde oxime in the spectrophotometric determination and solvent extraction of heavy metals from complex environmental water matrices.

Introduction and Mechanistic Causality

The monitoring of heavy metals (e.g., Cu²⁺, Ni²⁺, Pd²⁺) in environmental water is a critical regulatory requirement. While advanced instrumental techniques like ICP-MS offer high sensitivity, they are highly susceptible to matrix interference from high-salinity environmental samples. Solvent extraction coupled with UV-Vis spectrophotometry remains a robust, field-adaptable alternative, provided a highly selective and sensitive chelating agent is used.

3,5-Dibromo-2-hydroxybenzaldehyde oxime (commonly known as 3,5-dibromosalicylaldoxime or DBSAO) [1] serves as an elite bidentate ligand for this purpose. But why choose the dibromo-substituted derivative over the standard salicylaldoxime [2]? The causality lies in physical organic chemistry:

-

pKa Modulation and pH Selectivity: The electron-withdrawing nature of the two bromine atoms at the 3- and 5-positions increases the acidity (lowers the pKa) of the phenolic hydroxyl group. This allows the ligand to deprotonate and coordinate with metal ions at lower, more acidic pH values, effectively preventing the competitive precipitation of metal hydroxides that plagues standard chelators.

-

Enhanced Lipophilicity (Extractability): The heavy, polarizable bromine atoms significantly increase the hydrophobicity of the resulting metal-ligand complex. This drives the partition coefficient ( KD ) almost entirely toward the organic phase during liquid-liquid extraction, ensuring quantitative recovery.

-

Spectrophotometric Amplification: The halogen auxochromes induce a bathochromic (red) shift and a hyperchromic effect in the UV-Vis spectrum [3]. This dramatically increases the molar absorptivity ( ϵ ) of the complex, lowering the Limit of Detection (LOD) to trace levels.

Mechanistic pathway of DBSAO-metal chelation and resulting analytical advantages.

Quantitative Data Summary

The thermodynamic stability of the DBSAO-metal complex is highly dependent on the pH of the aqueous phase. By strictly controlling the pH, analysts can selectively extract specific metals from a mixed-metal environmental sample.

Table 1: Analytical Parameters for DBSAO-Metal Complexes

| Target Metal Ion | Optimal pH Range | Preferred Extraction Solvent | Absorption Max ( λmax ) | Molar Absorptivity ( ϵ ) | Estimated LOD |

| Copper (Cu²⁺) | 4.0 – 5.5 | Chloroform / Dichloromethane | ~ 410 nm | > 1.2×104 L·mol⁻¹·cm⁻¹ | 0.05 µg/mL |

| Palladium (Pd²⁺) | 1.5 – 3.0 | Methyl Isobutyl Ketone (MIBK) | ~ 430 nm | > 1.5×104 L·mol⁻¹·cm⁻¹ | 0.02 µg/mL |

| Nickel (Ni²⁺) | 8.0 – 9.0 | Chloroform | ~ 390 nm | > 1.0×104 L·mol⁻¹·cm⁻¹ | 0.08 µg/mL |

Self-Validating Experimental Protocol: Copper(II) Determination

To ensure the trustworthiness of the data, this protocol is designed as a self-validating system . It incorporates mandatory Method Blanks to subtract baseline ligand absorbance and Matrix Spikes to identify environmental matrix interferences (e.g., natural humic acids competing for the metal).

Materials and Reagents

-

DBSAO Reagent Solution (0.01 M): Dissolve 0.295 g of 3,5-dibromo-2-hydroxybenzaldehyde oxime (CAS: 21386-43-6) in 100 mL of absolute ethanol.

-

Acetate Buffer (pH 4.5): Mix 0.2 M acetic acid and 0.2 M sodium acetate to achieve a stable pH of 4.5.

-

Organic Solvent: HPLC-grade Chloroform ( CHCl3 ).

-

Standard Cu(II) Solution: 1000 mg/L certified reference material, diluted to working standards (0.1 - 5.0 µg/mL).

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Spiking

-

Filter the environmental water sample through a 0.45 µm mixed cellulose ester membrane to remove suspended particulate matter.

-

Self-Validation Step: Prepare three parallel aliquots:

-

Sample: 50 mL of filtered water.

-

Method Blank: 50 mL of ultra-pure deionized water.

-

Matrix Spike: 50 mL of filtered water spiked with a known concentration of Cu(II) (e.g., 1.0 µg/mL).

-

Step 2: pH Optimization

-

Transfer the 50 mL aliquots into 125 mL separatory funnels.

-

Add 5.0 mL of the Acetate Buffer (pH 4.5) to each funnel. Causality: Buffering at pH 4.5 ensures Cu(II) is quantitatively chelated while preventing the co-extraction of Fe(III), which requires a lower pH, or Ni(II), which requires an alkaline pH.

Step 3: Ligand Introduction & Chelation

-

Add 2.0 mL of the 0.01 M DBSAO reagent solution to each funnel.

-

Swirl gently and allow the mixture to stand for 5 minutes to ensure complete thermodynamic formation of the Cu(DBSAO)₂ complex.

Step 4: Liquid-Liquid Extraction

-

Add exactly 10.0 mL of Chloroform to the separatory funnel.

-

Stopper the funnel and shake vigorously for 2 minutes, venting periodically to release pressure.

-

Allow the phases to separate completely (approx. 5 minutes). The high density of chloroform ensures it forms the bottom layer, containing the yellow-brown Cu-DBSAO complex.

-

Drain the organic layer through a funnel containing anhydrous sodium sulfate (to remove trace water droplets) into a dry 10 mL volumetric flask.

Step 5: Spectrophotometric Quantification

-

Zero the UV-Vis spectrophotometer at 410 nm using the extracted Method Blank.

-

Measure the absorbance of the Sample and the Matrix Spike.

-

Calculate the recovery of the Matrix Spike. Decision Gate: If recovery is between 95-105%, proceed with external calibration quantification. If outside this range, matrix suppression is occurring, and the Method of Standard Additions must be utilized.

Workflow for trace metal detection using 3,5-dibromo-2-hydroxybenzaldehyde oxime (DBSAO).

References

-

PubChem . "3,5-Dibromosalicylaldoxime | C7H5Br2NO2 | CID 548439". National Center for Biotechnology Information. Available at:[Link]

-

MDPI - Molecules . "Supramolecular Dimer as High-Performance pH Probe: Study on the Fluorescence Properties of Halogenated Ligands in Rigid Schiff Base Complex". Available at:[Link]

Technical Support Center: Optimizing the Synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde Oxime

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with synthesizing 3,5-dibromo-2-hydroxybenzaldehyde oxime (also known as 3,5-dibromosalicylaldoxime). This resource moves beyond basic recipes, providing the mechanistic causality and self-validating workflows required to achieve >95% yields consistently in your drug development or coordination chemistry applications.

Mechanistic Causality: Why Standard Aqueous Protocols Fail

Many researchers attempt to synthesize this specific oxime using standard aqueous sodium acetate (NaOAc) protocols designed for unsubstituted salicylaldehyde. This approach routinely fails, resulting in stalled reactions and poor yields (often <50%).

The Causality Behind the Chemistry:

-

The Solubility Barrier: The two bulky, hydrophobic bromine atoms at the C3 and C5 positions drastically reduce the molecule's solubility in aqueous environments. If the aldehyde is not fully dissolved, the biphasic reaction stalls at the interface.

-

Electronic Effects & Hydrolysis: The strongly electron-withdrawing bromines increase the electrophilicity of the carbonyl carbon. While this accelerates the initial nucleophilic attack by hydroxylamine, it also makes the resulting hemiaminal intermediate highly sensitive to hydrolysis if the water content in the solvent is too high.

-

Equilibrium Dynamics: Oximation is a condensation reaction that releases water. Driving the equilibrium toward the product requires a solvent system that fully solubilizes the reagents while preventing the reverse hydrolysis reaction.

To achieve a 95% yield, the system must be shifted to a highly soluble organic matrix (absolute ethanol) using an organic base (pyridine). Pyridine acts dually as an acid scavenger for the hydroxylamine hydrochloride and as a nucleophilic catalyst, driving the dehydration step forward [1].

Mechanistic workflow for the oximation of 3,5-dibromosalicylaldehyde.

Validated Standard Operating Procedure (SOP)

The following protocol is a self-validating system adapted from high-yield methodologies utilized in the synthesis of substituted salicylonitriles [1]. It utilizes an excess of hydroxylamine and pyridine to ensure complete conversion without the need for downstream column chromatography.

Step-by-Step Methodology

Reagents:

-

3,5-Dibromo-2-hydroxybenzaldehyde: 5.0 mmol (1.40 g)

-

Hydroxylamine hydrochloride (NH₂OH·HCl): 25.0 mmol (1.74 g, 5.0 equiv)

-

Pyridine: 10.0 mmol (0.79 g / ~0.8 mL, 2.0 equiv)

-

Solvent: Absolute Ethanol (35 mL)

Workflow:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 3,5-dibromo-2-hydroxybenzaldehyde in 35 mL of absolute ethanol. Ensure complete dissolution before proceeding.

-

Reagent Addition: Add the NH₂OH·HCl powder to the stirring solution, followed immediately by the dropwise addition of pyridine.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C for exactly 3 hours[1].

-

Self-Validation Check 1: Perform TLC (Hexanes/EtOAc 3:1); the highly fluorescent aldehyde starting material spot under UV (254 nm) must be completely consumed. If present, do not proceed to workup.

-

-

Solvent Reduction: Cool the mixture to room temperature and concentrate it to approximately 10 mL using a rotary evaporator under reduced pressure.

-

Liquid-Liquid Extraction: Partition the concentrated residue between Ethyl Acetate (150 mL) and 1 M aqueous HCl (50 mL)[1].

-

Self-Validation Check 2: Test the aqueous layer with pH paper. It must be highly acidic (pH ~1-2) to confirm that all pyridine has been successfully protonated into water-soluble pyridinium chloride and removed from the organic phase.

-

-

Washing & Drying: Wash the organic (EtOAc) layer with an additional 50 mL of 1 M HCl, followed by deionized water (2 × 50 mL) and saturated brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄[1].

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure (E)-3,5-dibromo-2-hydroxybenzaldehyde oxime as a pinkish-gray solid (Expected Yield: ~1.39 g, 95%)[1].

Quantitative Data & Optimization Matrix

The table below summarizes the causality behind different reaction conditions and their direct impact on the final product yield.

| Solvent System | Base Used | Temp / Time | Yield (%) | Mechanistic Observation |

| Water / EtOH (1:1) | NaOAc (1.5 eq) | 25 °C / 12 h | < 40% | Poor solubility of the dibromo-precursor; biphasic reaction stalls. |

| EtOH (95%) | NaHCO₃ (2.0 eq) | 80 °C / 4 h | ~ 75% | Incomplete conversion; inorganic salts precipitate, trapping reagents. |

| Absolute EtOH | Pyridine (2.0 eq) | 60 °C / 3 h | 95% | Optimal solubility; pyridine effectively neutralizes HCl and catalyzes dehydration. |

| Methanol | Pyridine (2.0 eq) | 65 °C / 3 h | 88% | Good solubility, but slightly lower boiling point reduces the kinetic rate compared to EtOH. |

Troubleshooting Guide & FAQs

Troubleshooting logic tree for common yield issues in oxime synthesis.

Q: My reaction stalled at 70% conversion according to TLC. How do I push it to completion? A: This is a classic symptom of a disrupted pH equilibrium. Hydroxylamine hydrochloride requires a base to liberate the nucleophilic free amine. If pyridine evaporates (due to a poorly sealed condenser) or is insufficient, the pH drops, protonating the hydroxylamine and rendering it unreactive. Solution: Spike the reaction with an additional 0.5 equivalents of pyridine and 1.0 equivalent of NH₂OH·HCl, then heat for another hour.

Q: During workup, my product "oiled out" instead of forming a solid. What went wrong? A: "Oiling out" occurs when the product separates as a supercooled liquid phase rather than crystallizing. This is often caused by residual pyridine, trace water, or attempting to crash the product out of the reaction mixture too rapidly. Solution: Do not attempt to force crystallization directly from the crude ethanol mixture. Follow the liquid-liquid extraction protocol (EtOAc/1 M HCl) strictly. The pure product will easily solidify upon the removal of the ethyl acetate under a vacuum[1].

Q: Why is my final product a "pinkish-gray" solid instead of pure white? A: The pinkish-gray hue is highly characteristic of pure 3,5-dibromosalicylaldoxime[1]. It arises from trace charge-transfer interactions facilitated by the electron-rich phenol and the electron-withdrawing bromines. Solution: No action is needed. For downstream synthetic applications (like conversion to salicylonitriles via Mitsunobu chemistry), the pinkish-gray solid is perfectly pure by NMR[1].

Q: Can I use sodium hydroxide (NaOH) to liberate the hydroxylamine instead of pyridine? A: Do not use strong bases like NaOH. The phenolic proton on 3,5-dibromosalicylaldehyde is highly acidic due to the ortho and para inductive effects of the bromines. NaOH will deprotonate the phenol, creating a phenoxide anion. This negatively charged intermediate will electrostatically repel the incoming hydroxylamine nucleophile and trigger unwanted side reactions, drastically reducing your yield.

References

-

Title: Chromatography-Free Entry to Substituted Salicylonitriles: Mitsunobu-Triggered Domino Reactions of Salicylaldoximes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

preventing degradation of 3,5-dibromo-2-hydroxybenzaldehyde oxime during long-term storage

Answering the call for robust, field-proven guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the long-term stability of 3,5-dibromo-2-hydroxybenzaldehyde oxime. As a Senior Application Scientist, my goal is to move beyond mere instructions to illuminate the chemical principles governing stability, empowering you to make informed decisions in your own laboratory setting.

Technical Support Center: 3,5-Dibromo-2-Hydroxybenzaldehyde Oxime

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the storage and stability of 3,5-dibromo-2-hydroxybenzaldehyde oxime.

Q1: What are the primary signs of degradation for this compound?

A: Visual signs of degradation include a color change from white or off-white to yellow or brown, which often suggests oxidation of the phenolic group.[1] Analytically, you may observe new peaks in HPLC, GC-MS, or NMR spectra, a decrease in the main peak's area, or a change in the melting point.

Q2: What is the single most important factor for long-term storage?

A: Temperature control. Storing the compound at a consistent, refrigerated temperature (2°C to 8°C) is the most critical factor in minimizing multiple degradation pathways.[1]

Q3: My compound is stored correctly, but I'm still seeing degradation. What could be the cause?

A: Investigate three potential culprits: atmospheric oxygen, ambient moisture, and light exposure. The phenolic and aldehyde functionalities make the compound susceptible to oxidation and the oxime group is prone to hydrolysis.[2][3][4] Ensure your container is not only cold but also airtight, opaque, and preferably under an inert atmosphere.

Q4: Can I store this compound in a solution?

A: Long-term storage in solution is strongly discouraged. Oximes can undergo hydrolysis, a reaction that is facilitated in aqueous environments.[2][5] If you must prepare a solution, it should be made fresh for immediate use. For short-term storage, use an anhydrous, aprotic solvent and maintain all other recommended storage conditions (refrigerated, dark, inert atmosphere).

Q5: Is this compound sensitive to air?

A: Yes. Safety data sheets for the parent aldehyde, 3,5-dibromo-2-hydroxybenzaldehyde, and similar phenolic compounds often indicate air sensitivity.[4][6][7] This is due to the potential for oxidation of the phenol group.[8][9] Therefore, minimizing exposure to air is a key stability consideration.

Visualizing Degradation: Key Pathways

Understanding the potential chemical transformations is the first step toward preventing them. The following diagram illustrates the primary degradation routes for 3,5-dibromo-2-hydroxybenzaldehyde oxime.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.nl [fishersci.nl]

- 7. fishersci.com [fishersci.com]

- 8. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

reducing background interference in 3,5-dibromo-2-hydroxybenzaldehyde oxime spectrophotometry

Topic: Reducing Background Interference in 3,5-Dibromo-2-hydroxybenzaldehyde Oxime Spectrophotometry

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your spectrophotometric assays utilizing 3,5-dibromo-2-hydroxybenzaldehyde oxime (also known as 3,5-dibromosalicylaldoxime)[1].